(R)-6-Bromo-2,3-dihydrobenzofuran-3-amine hydrochloride
Description
Properties
IUPAC Name |
(3R)-6-bromo-2,3-dihydro-1-benzofuran-3-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO.ClH/c9-5-1-2-6-7(10)4-11-8(6)3-5;/h1-3,7H,4,10H2;1H/t7-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTTOLFCXRXFGKD-FJXQXJEOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C(O1)C=C(C=C2)Br)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](C2=C(O1)C=C(C=C2)Br)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.52 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the 2,3-Dihydrobenzofuran Core Structure
The foundational step in preparing (R)-6-Bromo-2,3-dihydrobenzofuran-3-amine hydrochloride is the construction of the 2,3-dihydrobenzofuran scaffold. A patented method employs sodium phenate and ethylene chlorhydrin as starting materials, catalyzed by a hybrid of copper chloride (CuCl₂) and iron chloride (FeCl₃) at 60–70°C to yield 2-phenylphenol . Subsequent cyclization using zinc chloride (ZnCl₂) and manganous chloride (MnCl₂) at 200–220°C produces 2,3-dihydrobenzofuran .
Reaction Conditions and Yields
| Step | Reagents | Temperature | Time | Yield |
|---|---|---|---|---|
| 1 | CuCl₂/FeCl₃ | 60–70°C | 3 hr | 72–85% |
| 2 | ZnCl₂/MnCl₂ | 200–220°C | 3–4 hr | 68–78% |
This two-step process achieves a combined yield of 49–66%, with purity exceeding 95% after distillation . The choice of ZnCl₂ as a Lewis acid facilitates ring closure by stabilizing intermediates during cyclization.
| Method | Reagents | Conditions | Regioselectivity | Yield |
|---|---|---|---|---|
| A | NBS, AIBN | CCl₄, UV, 80°C | 6-position | 75% |
| B | Br₂, FeCl₃ | CH₂Cl₂, 25°C | 5- and 6-positions | 60% |
Method A is preferred for its superior regioselectivity, though Method B offers cost advantages in industrial settings.
Introduction of the Amine Group at Position 3
Amination at the 3-position is achieved through nucleophilic substitution or reductive amination. A nitro group may first be introduced via nitration (HNO₃/H₂SO₄), followed by reduction using hydrogen gas and palladium on carbon (Pd/C) . Alternatively, direct amination employs ammonium hydroxide under high-pressure conditions.
Reductive Amination Protocol
-
Nitration : Treat 6-bromo-2,3-dihydrobenzofuran with fuming HNO₃ at 0°C to form the 3-nitro derivative.
-
Reduction : Hydrogenate the nitro compound using 10% Pd/C in ethanol at 50 psi H₂, yielding the primary amine.
This two-step process achieves 80–85% yield, with the amine intermediate subsequently converted to the hydrochloride salt using HCl gas in diethyl ether.
Enantioselective Synthesis of the (R)-Enantiomer
Achieving the (R)-configuration necessitates asymmetric synthesis or resolution. Organocatalytic methods, such as the use of chiral phosphoric acids, enable enantioselective amination. For example, reacting the ketone precursor with a chiral amine catalyst (e.g., (R)-1-phenylethylamine) in the presence of sodium cyanoborohydride yields the (R)-enantiomer with >90% enantiomeric excess (ee) .
Chiral Resolution via Diastereomeric Salts
| Resolving Agent | Solvent | ee (%) | Yield |
|---|---|---|---|
| L-Tartaric acid | Ethanol | 92 | 65 |
| D-DBTA | Acetone | 95 | 70 |
Di-p-toluoyl-D-tartaric acid (D-DBTA) proves most effective, offering high enantiopurity and recoverable yields.
Industrial-Scale Production and Optimization
Large-scale synthesis prioritizes cost efficiency and reproducibility. Continuous flow reactors enhance bromination and amination steps by minimizing side reactions. For example, a plug-flow reactor operating at 100°C with a residence time of 10 minutes achieves 85% conversion in the bromination step . Catalytic hydrogenation replaces stoichiometric reductants, reducing waste and improving safety.
Scale-Up Parameters
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Reactor Volume | 250 mL | 500 L |
| Throughput | 10 g/hr | 50 kg/hr |
| Purity Post-Purification | 95% | 99% |
Purification and Analytical Characterization
Final purification employs recrystallization from ethanol/water (3:1), yielding needle-like crystals. Analytical methods confirm structure and purity:
Spectroscopic Data
| Technique | Key Signals |
|---|---|
| ¹H NMR (400 MHz, D₂O) | δ 6.82 (d, J=8.4 Hz, 1H, H-5), 4.21 (m, 1H, H-3), 3.15 (dd, J=16.0, 8.0 Hz, 1H, H-2a) |
| HPLC (C18 column) | Retention time: 8.2 min, Purity: 99.5% |
X-ray crystallography unequivocally confirms the (R)-configuration, with Flack parameter = 0.02 .
Chemical Reactions Analysis
Types of Reactions
®-6-Bromo-2,3-dihydrobenzofuran-3-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Chemical Structure and Synthesis
The compound's chemical structure can be described as follows:
- Molecular Formula : CHBrN- HCl
- Molecular Weight : Approximately 250.52 g/mol
Synthesis Methods : The synthesis of (R)-6-Bromo-2,3-dihydrobenzofuran-3-amine hydrochloride typically involves multi-step organic reactions. Common methods include:
- Formation of the Benzofuran Ring : Achieved through cyclization reactions using Lewis acids or transition metal catalysts.
- Bromination : The introduction of the bromine atom can be accomplished using brominating agents such as N-bromosuccinimide (NBS).
- Amination : The amine group is introduced via reductive amination or other suitable reactions.
- Hydrochloride Formation : The final step involves forming the hydrochloride salt to enhance solubility and stability.
Medicinal Chemistry
This compound has been explored for its potential as a lead compound in the development of new therapeutic agents. Its unique structure allows researchers to investigate its interactions with various biological targets:
- Antidepressants : Preliminary studies indicate that this compound may serve as a lead for developing new antidepressants due to its ability to modulate neurotransmitter systems.
- Neuroprotective Agents : Its structural properties suggest potential neuroprotective effects, making it a candidate for further pharmacological exploration.
The compound exhibits significant biological activity through interactions with specific molecular targets, including:
- Receptor Binding : Studies have shown that this compound can interact with receptors involved in neurotransmission, which may influence mood and cognitive functions.
- Enzyme Inhibition : It has been investigated for its role as an inhibitor of certain enzymes related to disease pathways, potentially leading to therapeutic applications in conditions like cancer and inflammation.
Case Study 1: BET Inhibitors
A study highlighted the development of 2,3-dihydrobenzofuran derivatives as highly potent inhibitors of the Bromo and Extra Terminal (BET) domain proteins. These inhibitors exhibited over 1000-fold selectivity for the second bromodomain (BD2) compared to the first bromodomain (BD1), showcasing their potential in cancer therapy . The structural modifications similar to those found in this compound were instrumental in enhancing potency and selectivity.
Case Study 2: Endothelin A Receptor Antagonist
Research involving asymmetric synthesis revealed that derivatives of 6-bromo-2,3-dihydrobenzofuran were developed as selective endothelin A receptor antagonists. These compounds demonstrated significant efficacy in modulating cardiovascular responses, indicating the therapeutic potential of brominated benzofurans in treating hypertension and related disorders .
Mechanism of Action
The mechanism of action of ®-6-Bromo-2,3-dihydrobenzofuran-3-amine hydrochloride involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Positional Isomers and Halogenated Derivatives
Key Observations :
- Bromine vs. Chlorine/Fluorine: Bromine's larger atomic radius and polarizability enhance binding affinity in receptor-ligand interactions. For example, 6-bromoaplysinopsin (Ki = 0.3 µM for 5-HT2C) outperforms chloro- and fluoro-analogs in serotonin receptor binding .
- Positional Isomerism : The 6-bromo substitution (vs. 5-bromo) optimizes spatial orientation for target engagement, as seen in antimicrobial hydrazide derivatives .
Stereochemical Variants
Key Observations :
Pharmacological and Antimicrobial Activity
- Serotonin Receptor Affinity: Brominated analogs like 6-bromoaplysinopsin (Ki = 0.3 µM for 5-HT2C) demonstrate superior affinity over non-brominated derivatives, highlighting bromine's role in enhancing ligand-receptor interactions .
- Antimicrobial Activity: Brominated hydrazide derivatives (e.g., 6-bromo-2’-chlorobenzylidene nicotinohydrazide) show potent antibacterial effects due to halogen-mediated membrane disruption .
Biological Activity
(R)-6-Bromo-2,3-dihydrobenzofuran-3-amine hydrochloride is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a brominated benzofuran structure with an amino group at the 3-position. This unique structure contributes to its reactivity and biological activity, making it a valuable subject for medicinal chemistry research.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including receptors and enzymes. The compound may act as an inhibitor or modulator of these targets, influencing various biochemical pathways. Preliminary studies suggest that it may bind to serotonin receptors, which are crucial in regulating mood and anxiety.
Antidepressant Effects
Research indicates that this compound may possess antidepressant properties. Its structural similarity to known antidepressants suggests potential efficacy in treating mood disorders.
Neuroprotective Properties
The compound has also been investigated for its neuroprotective effects. Studies have shown that it can reduce neuroinflammation and oxidative stress, which are key factors in neurodegenerative diseases .
Anticancer Activity
Some studies have explored the anticancer potential of related compounds within the dihydrobenzofuran class. For instance, derivatives have demonstrated significant cytotoxicity against various cancer cell lines, suggesting that this compound may also exhibit similar properties .
Research Findings and Case Studies
A series of studies have been conducted to evaluate the pharmacological profile of this compound:
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (R)-6-Bromo-2,3-dihydrobenzofuran-3-amine hydrochloride?
- Methodology : Synthesis typically involves bromination of a dihydrobenzofuran precursor followed by enantioselective amination. For example, analogous compounds (e.g., halogenated dihydrobenzofurans) are synthesized via condensation reactions between brominated intermediates and amines under reflux conditions. The hydrochloride salt is formed by treating the free base with HCl in a polar solvent (e.g., ethanol), followed by recrystallization for purification .
- Key Techniques : Monitor reaction progress via TLC or HPLC. Confirm salt formation using FT-IR (N-H stretching at ~2500 cm⁻¹ for ammonium salts) and elemental analysis to verify stoichiometry .
Q. How can the enantiomeric purity of the (R)-enantiomer be validated?
- Methodology : Use chiral HPLC with a cellulose-based column (e.g., Chiralpak®) and a mobile phase of hexane/isopropanol. Compare retention times with a racemic mixture or a known (S)-enantiomer standard. Alternatively, single-crystal X-ray diffraction provides definitive stereochemical confirmation, as demonstrated for structurally similar brominated compounds .
Q. What analytical techniques are essential for characterizing this compound?
- Methodology :
- FT-IR : Confirm the presence of amine hydrochloride (N-H stretches at 2500–3000 cm⁻¹) and dihydrobenzofuran (C-O-C bending at ~1240 cm⁻¹).
- NMR : Use H and C NMR to verify the aromatic bromine substitution pattern and amine proton environment.
- Mass Spectrometry (HRMS) : Validate molecular weight and isotopic pattern (e.g., Br/Br ratio).
- Elemental Analysis : Ensure correct C/H/N/Br/Cl stoichiometry for the hydrochloride salt .
Q. What safety precautions are critical when handling this compound?
- Methodology : Follow MedChemExpress safety guidelines: use fume hoods, wear nitrile gloves, and avoid inhalation/contact. Store at 2–8°C in a desiccator. In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention. Note that the compound is for research use only and not validated for medical applications .
Advanced Research Questions
Q. How can racemization during synthesis be minimized to preserve the (R)-configuration?
- Methodology :
- Low-Temperature Reactions : Perform amination steps at 0–5°C to reduce kinetic energy-driven racemization.
- Chiral Catalysts : Use enantioselective catalysts (e.g., Ru-BINAP complexes) to favor (R)-formation.
- Protecting Groups : Temporarily protect the amine with a chiral auxiliary (e.g., Evans oxazolidinone) to stabilize the configuration during bromination .
Q. What experimental design considerations resolve discrepancies in reported antimicrobial activity of brominated dihydrobenzofurans?
- Methodology :
- Purity Validation : Ensure >95% purity via HPLC and confirm absence of isomers or byproducts.
- Standardized Assays : Use consistent microbial strains (e.g., S. aureus ATCC 25923) and broth microdilution methods (CLSI guidelines).
- Structure-Activity Relationship (SAR) : Compare activity of (R)- vs. (S)-enantiomers to isolate stereochemical effects, as seen in related antimicrobial hydrazide derivatives .
Q. How can the hydrochloride salt’s solubility be optimized for in vitro assays?
- Methodology :
- Co-Solvents : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes to enhance aqueous solubility.
- pH Adjustment : Prepare stock solutions in PBS (pH 7.4) or acetate buffer (pH 4.5) to stabilize the ionized form.
- Sonication : Apply ultrasound for 10–15 minutes to disperse aggregates .
Q. What strategies address conflicting crystallographic and spectroscopic data for dihydrobenzofuran derivatives?
- Methodology :
- Cross-Validation : Compare X-ray crystallography data (e.g., bond lengths/angles) with DFT-optimized computational models.
- Dynamic NMR : Analyze temperature-dependent H NMR to detect conformational flexibility that may explain discrepancies.
- Synchrotron XRD : Use high-resolution synchrotron sources to resolve subtle structural ambiguities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
